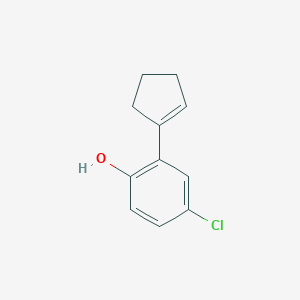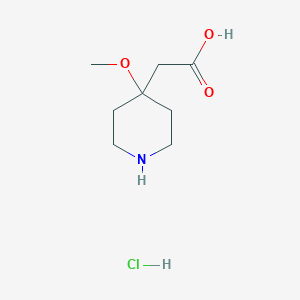![molecular formula C14H24F2N2O2 B15228613 tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group .
Méthodes De Préparation
The synthesis of tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the diazaspiro core: This step involves the cyclization of appropriate diamine and dihaloalkane precursors under basic conditions to form the spirocyclic structure.
Introduction of fluorine atoms: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Des Réactions Chimiques
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, using reagents such as sodium methoxide or ammonia, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has a wide range of applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: The hydrochloride salt form may have different solubility and stability properties.
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester: This compound is structurally similar but may have different physicochemical properties due to the absence of fluorine atoms.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H24F2N2O2 |
|---|---|
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
tert-butyl 11,11-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)4-7-17-10-14(13,15)16/h17H,4-10H2,1-3H3 |
Clé InChI |
AIXMXBSWGDIHJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCNCC2(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


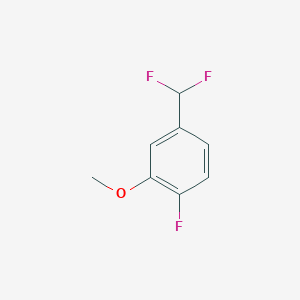
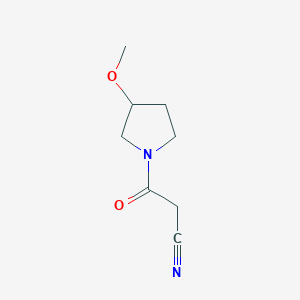
![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
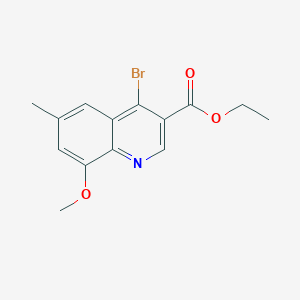
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)
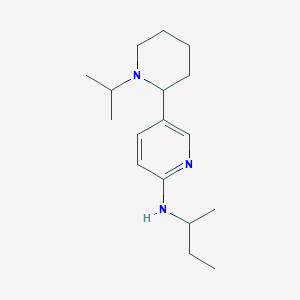

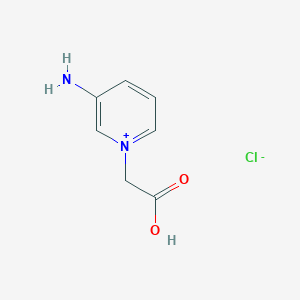
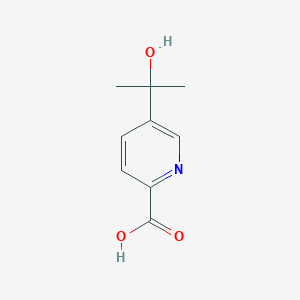
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
